N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide is a synthetic organic compound known for its distinctive structure and diverse applications in various fields such as chemistry, biology, and medicine. This compound's unique combination of functional groups makes it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the 3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalene intermediate: : This can be achieved through the reaction of 3-amino-4-oxo-1,4-dihydronaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Condensation reaction: : The intermediate is then subjected to a condensation reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated equipment for mixing and temperature control. Continuous flow reactors could be employed to enhance efficiency and ensure consistent product quality. Stringent purification methods, such as recrystallization and chromatography, are critical to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidation products.
Reduction: : Reduction reactions using hydride donors such as sodium borohydride can convert specific functional groups, altering the compound's properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, providing diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenating agents (for nucleophilic substitution), and Friedel-Crafts reagents (for electrophilic substitution).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide has diverse applications:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes or receptors, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide stands out due to its unique combination of sulfonamide and fluorobenzene groups. Similar compounds include:
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-chlorobenzene-1-sulfonamide
N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-bromobenzene-1-sulfonamide
These compounds share structural similarities but differ in their halogen substituents, impacting their reactivity and applications.
And there you have it! This compound is quite the powerhouse in scientific research and industry. Curious to learn more?
Properties
IUPAC Name |
(NE)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O5S2/c23-15-10-12-17(13-11-15)32(29,30)24-20-14-21(22(26)19-9-5-4-8-18(19)20)25-31(27,28)16-6-2-1-3-7-16/h1-14,25H/b24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDPRZWDNMVAH-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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